n-(4-Methylpentan-2-yl)-2-(methylthio)aniline
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Overview
Description
n-(4-Methylpentan-2-yl)-2-(methylthio)aniline: is an organic compound characterized by its unique structure, which includes a methylthio group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylpentan-2-yl)-2-(methylthio)aniline typically involves the reaction of 2-(methylthio)aniline with 4-methylpentan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, especially on the aniline ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated anilines, nitroanilines.
Scientific Research Applications
Chemistry: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential biological activity.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure may provide therapeutic benefits in treating certain diseases.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of n-(4-Methylpentan-2-yl)-2-(methylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methylthio group can participate in nucleophilic or electrophilic interactions, affecting the activity of target proteins. Additionally, the aniline ring can undergo various modifications, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
n-(4-Methylpentan-2-yl)-2-(methylthio)benzene: Similar structure but lacks the aniline group.
n-(4-Methylpentan-2-yl)-2-(methylthio)phenol: Contains a hydroxyl group instead of an aniline group.
n-(4-Methylpentan-2-yl)-2-(methylthio)thiophene: Contains a thiophene ring instead of an aniline ring.
Uniqueness: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline is unique due to the presence of both the methylthio and aniline groups, which confer distinct chemical and biological properties
Biological Activity
N-(4-Methylpentan-2-yl)-2-(methylthio)aniline is an organic compound notable for its unique molecular structure, which includes a 4-methylpentan-2-yl group and a methylthio group attached to an aniline backbone. Its molecular formula is C12H19N1S1 with a molecular weight of 191.31 g/mol. This compound is gaining attention in medicinal chemistry due to its potential therapeutic properties and its role as a versatile building block in organic synthesis.
Research indicates that this compound interacts with various biological targets, functioning as either an inhibitor or activator depending on the context. Its structural features, particularly the presence of the methylthio group, may enhance its binding affinity to specific enzymes and receptors, making it a candidate for further pharmacological exploration.
Interaction Studies
Studies have focused on the compound's binding properties with enzymes and receptors. These interactions are crucial for understanding how this compound can modulate biological pathways and contribute to therapeutic effects. The compound's ability to act on multiple targets suggests a complex mechanism that warrants detailed investigation.
Comparison with Similar Compounds
To contextualize its biological activity, this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-Methyl-N-(2,4,4-trimethylpentan-2-yl)aniline | C15H25N | Contains additional methyl groups affecting steric properties. |
4-Methyl-N-(tert-butyl)aniline | C13H19N | Substituted with a tert-butyl group, influencing reactivity. |
N-(4-Methylpentan-2-yl)aniline | C12H19N | Lacks the methylthio group, resulting in different reactivity. |
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and potential applications in research and industry.
Therapeutic Potential
Recent investigations into the therapeutic potential of this compound suggest that it may exhibit anti-inflammatory and analgesic properties. In vitro studies demonstrated that the compound could inhibit specific enzymes involved in inflammatory pathways, indicating a possible role in treating conditions such as arthritis or chronic pain.
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic substitution reactions, where 4-methylaniline reacts with 4-methylpentan-2-yl chloride in the presence of a base like sodium hydroxide under reflux conditions. This straightforward approach allows for modifications to optimize yields or purity based on specific research needs.
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In vivo studies to assess pharmacokinetics and efficacy.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Development of derivatives that could enhance bioactivity or reduce toxicity.
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-10(2)9-11(3)14-12-7-5-6-8-13(12)15-4/h5-8,10-11,14H,9H2,1-4H3 |
InChI Key |
QYOQJHZVTXISKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC=CC=C1SC |
Origin of Product |
United States |
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